molecular formula C15H15N3O4S B5712462 Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B5712462
M. Wt: 333.4 g/mol
InChI Key: HSRZHWAAARXVIQ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a hydroxyl group and a sulfanyl group, which is further connected to an acetylamino group and a benzoate ester

Properties

IUPAC Name

ethyl 4-[[2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-2-22-14(21)10-3-5-11(6-4-10)17-13(20)9-23-15-16-8-7-12(19)18-15/h3-8H,2,9H2,1H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRZHWAAARXVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions using thiol reagents.

    Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring and the benzoate ester.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, amino derivatives.

Scientific Research Applications

Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
  • Ethyl 4-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and sulfanyl groups on the pyrimidine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

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